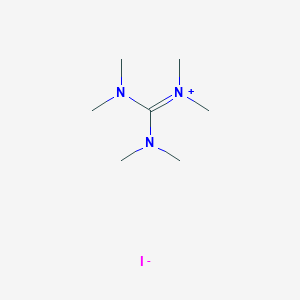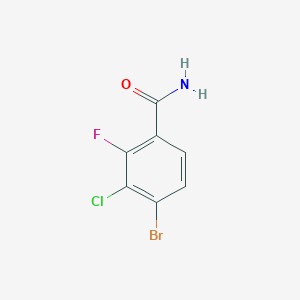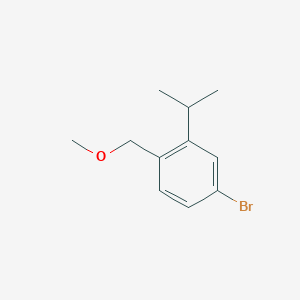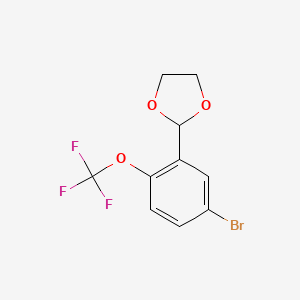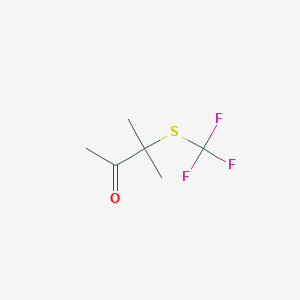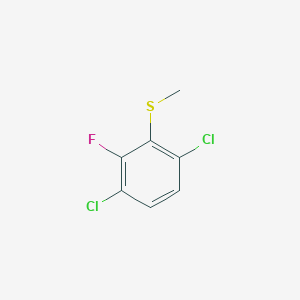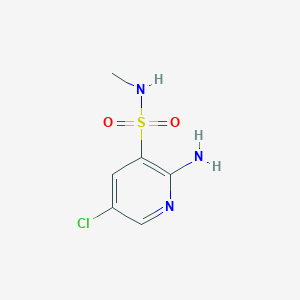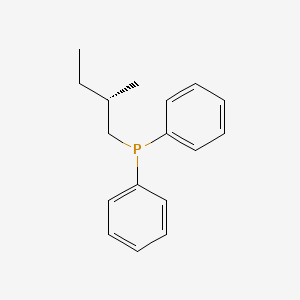
S(+)-(2-Methylbutyl)diphenylphosphine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S(+)-(2-Methylbutyl)diphenylphosphine, 95% (SMBDPP) is an organophosphine compound commonly used as a ligand in organometallic chemistry. It is also used as a catalyst in a variety of reactions such as Heck coupling, Suzuki coupling, and allylic substitution. SMBDPP has a wide range of applications in both academic and industrial research due to its ability to bind to transition metals and its ability to stabilize reactive species.
Applications De Recherche Scientifique
S(+)-(2-Methylbutyl)diphenylphosphine, 95% has been used in a variety of scientific research applications, including the synthesis of organic molecules, the preparation of metal complexes, and the synthesis of polymers. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
S(+)-(2-Methylbutyl)diphenylphosphine, 95% is a ligand that binds to transition metals, forming a complex. The ligand can form a variety of different types of complexes, depending on the metal and the reaction conditions. The ligand can also stabilize reactive species, allowing for a variety of different types of reactions to take place.
Biochemical and Physiological Effects
S(+)-(2-Methylbutyl)diphenylphosphine, 95% has been shown to have no adverse effects on human health. It is not toxic and has no known carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using S(+)-(2-Methylbutyl)diphenylphosphine, 95% in laboratory experiments is its ability to bind to transition metals and stabilize reactive species. This allows for a variety of different types of reactions to take place. The main limitation of using S(+)-(2-Methylbutyl)diphenylphosphine, 95% is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
For research involving S(+)-(2-Methylbutyl)diphenylphosphine, 95% include its use in the synthesis of new organic molecules, the development of new catalysts, and the exploration of new reaction mechanisms. Additionally, further research could be done on the biochemical and physiological effects of S(+)-(2-Methylbutyl)diphenylphosphine, 95%, as well as its potential applications in the pharmaceutical and agrochemical industries. Finally, further research could be done on the solubility of S(+)-(2-Methylbutyl)diphenylphosphine, 95% in water and other solvents, as well as its ability to form complexes with various transition metals.
Méthodes De Synthèse
S(+)-(2-Methylbutyl)diphenylphosphine, 95% can be synthesized by the reaction of methylbutyl alcohol and diphenylphosphine. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at a temperature of 80–90 °C and takes approximately 2–3 hours to complete.
Propriétés
IUPAC Name |
[(2S)-2-methylbutyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21P/c1-3-15(2)14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,3,14H2,1-2H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZKKAJGEXZVQE-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S(+)-(2-Methylbutyl)diphenylphosphine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

